4-Butoxy-3-methoxybenzamide
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Overview
Description
4-Butoxy-3-methoxybenzamide is an organic compound belonging to the class of benzamides It is characterized by the presence of a butoxy group at the fourth position and a methoxy group at the third position on the benzene ring, with an amide functional group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Butoxy-3-methoxybenzamide typically involves the reaction of 4-butoxy-3-methoxybenzoic acid with an appropriate amine under amide formation conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions: 4-Butoxy-3-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The amide group can be reduced to form an amine.
Substitution: The butoxy and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or borane (BH3) can be employed.
Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.
Major Products:
Oxidation: Formation of 4-butoxy-3-methoxybenzoic acid.
Reduction: Formation of 4-butoxy-3-methoxyaniline.
Substitution: Formation of various substituted benzamides depending on the reagents used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Butoxy-3-methoxybenzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
4-Butoxy-3-methoxybenzamide can be compared with other benzamide derivatives, such as:
3-Methoxybenzamide: Lacks the butoxy group, leading to different chemical and biological properties.
4-Butoxybenzamide: Lacks the methoxy group, which may affect its reactivity and applications.
3,4-Dimethoxybenzamide:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other benzamide derivatives.
Properties
Molecular Formula |
C12H17NO3 |
---|---|
Molecular Weight |
223.27 g/mol |
IUPAC Name |
4-butoxy-3-methoxybenzamide |
InChI |
InChI=1S/C12H17NO3/c1-3-4-7-16-10-6-5-9(12(13)14)8-11(10)15-2/h5-6,8H,3-4,7H2,1-2H3,(H2,13,14) |
InChI Key |
LXKGTUSZSYZDJE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1)C(=O)N)OC |
Origin of Product |
United States |
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